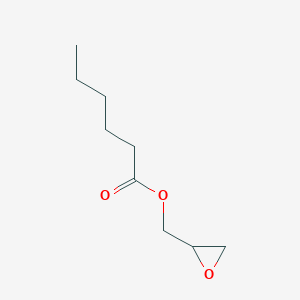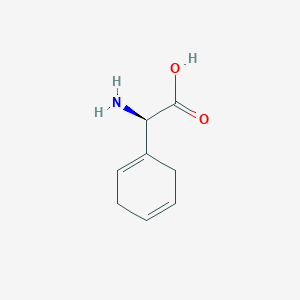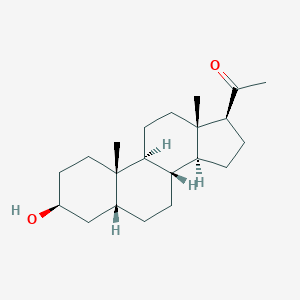![molecular formula C7H12N2O B113853 1,7-Diazaspiro[3.5]nonan-2-one CAS No. 1235440-17-1](/img/structure/B113853.png)
1,7-Diazaspiro[3.5]nonan-2-one
Übersicht
Beschreibung
1,7-Diazaspiro[3.5]nonan-2-one is a heterocyclic compound with the molecular formula C₇H₁₂N₂O. It features a spirocyclic structure, which means that two rings share a single atom.
Wirkmechanismus
Target of Action
The primary target of 1,7-Diazaspiro[3.5]nonan-2-one is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
This compound acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the this compound moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by this compound affects the RAS signaling pathway , which is involved in cellular proliferation and differentiation . By inhibiting the activity of KRAS G12C, the compound disrupts this pathway, potentially leading to a reduction in oncogenic alteration .
Pharmacokinetics
The compound this compound has been found to have high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The result of the action of this compound is a dose-dependent antitumor effect . In an NCI-H1373 xenograft mouse model, the compound showed a significant antitumor effect when administered subcutaneously .
Biochemische Analyse
Biochemical Properties
1,7-Diazaspiro[3.5]nonan-2-one has been found to interact with the KRAS G12C protein . The nature of these interactions is covalent, meaning that the compound forms a chemical bond with the protein . This interaction is crucial for the compound’s role in biochemical reactions, particularly those involving the KRAS G12C protein .
Cellular Effects
The effects of this compound on cells are largely related to its interaction with the KRAS G12C protein . By inhibiting this protein, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the switch-II pocket of the KRAS G12C protein . This binding interaction results in the inhibition of the protein, leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound is stable over time and does not degrade quickly, which could have implications for its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, specifically an NCI-H1373 xenograft mouse model, this compound showed a dose-dependent antitumor effect . This suggests that the effects of the compound can vary with different dosages, and that high doses may have toxic or adverse effects .
Metabolic Pathways
Given its interaction with the KRAS G12C protein, it is likely that the compound is involved in pathways related to cellular proliferation and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Diazaspiro[3.5]nonan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially opening the ring or altering its electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic structure .
Wissenschaftliche Forschungsanwendungen
1,7-Diazaspiro[3.5]nonan-2-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied as potential inhibitors of the KRAS G12C protein, which is implicated in certain types of cancer.
Materials Science: The unique spirocyclic structure of this compound makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound’s ability to interact with biological targets, such as proteins, makes it useful in studying protein-ligand interactions and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Diazaspiro[3.5]nonane: This compound lacks the carbonyl group present in 1,7-Diazaspiro[3.5]nonan-2-one, which significantly alters its chemical properties and reactivity.
2,7-Diazaspiro[3.5]nonane: Another similar compound, differing in the position of the nitrogen atoms within the spirocyclic structure.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a covalent inhibitor of KRAS G12C sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry research .
Eigenschaften
IUPAC Name |
1,7-diazaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-5-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEQWFARSHIYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629277 | |
| Record name | 1,7-Diazaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-17-1 | |
| Record name | 1,7-Diazaspiro[3.5]nonan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Diazaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-diazaspiro[3.5]nonan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















